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Compound of Interest

Compound Name: 2,2,5,6-Tetramethylheptane

Cat. No.: B14543715 Get Quote

An in-depth analysis of the physicochemical properties and analytical characterization of

tetramethylheptane isomers, offering valuable insights for their application in research and

pharmaceutical development.

The isomers of tetramethylheptane, a group of highly branched alkanes with the chemical

formula C₁₁H₂₄, represent a fascinating area of study due to the significant impact of their

structural variations on their physical and chemical properties. As with other undecane isomers,

of which there are 159 structural variants, the degree and position of methyl branching in the

heptane backbone lead to distinct characteristics in terms of boiling point, density, viscosity,

and spectroscopic signatures.[1][2][3][4][5] For researchers, scientists, and drug development

professionals, a thorough understanding of these differences is crucial for applications ranging

from their use as inert solvents and excipients in pharmaceutical formulations to their role as

reference compounds in analytical chemistry. This guide provides a comparative overview of

various tetramethylheptane isomers, presenting key experimental data and detailed analytical

protocols to aid in their identification and utilization.

Physicochemical Properties of Tetramethylheptane
Isomers
The arrangement of methyl groups along the heptane chain directly influences the

intermolecular van der Waals forces, which in turn dictates the macroscopic physical properties

of each isomer. Generally, increased branching leads to a more compact, spherical molecular

shape, reducing the surface area available for intermolecular interactions and resulting in lower
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boiling points compared to less branched isomers. However, isomers with high symmetry may

pack more efficiently in the solid state, leading to higher melting points.

Below is a summary of available quantitative data for a selection of tetramethylheptane

isomers.
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Isomer Name CAS Number
Boiling Point
(°C)

Density (g/mL)
Refractive
Index

2,2,3,3-

Tetramethylhepta

ne

61868-40-4 186-187 0.769 1.432

2,2,3,5-

Tetramethylhepta

ne

61868-42-6 174 0.7517 1.4210

2,2,4,4-

Tetramethylhepta

ne

61868-44-8 175-176 0.758 1.425

2,2,4,6-

Tetramethylhepta

ne

61868-46-0 164.1 0.732 1.412

2,2,5,5-

Tetramethylhepta

ne

61868-47-1 171-172 0.756 1.424

2,2,5,6-

Tetramethylhepta

ne

61868-48-2 173-174 0.748 1.420

2,2,6,6-

Tetramethylhepta

ne

40117-45-1 176 0.75 1.42

2,3,3,4-

Tetramethylhepta

ne

61868-49-3 183-184 0.776 1.435

2,4,4,5-

Tetramethylhepta

ne

61868-56-2 176 0.759 1.426

2,4,5,5-

Tetramethylhepta

ne

61868-58-4 177 0.759 1.426

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14543715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3,3,4,4-

Tetramethylhepta

ne

61868-59-5 186 0.782 1.438

Experimental Protocols
Accurate identification and characterization of tetramethylheptane isomers rely on a

combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis
GC-MS is a powerful tool for separating and identifying volatile compounds like

tetramethylheptane isomers. The retention time in GC is highly dependent on the isomer's

boiling point and interaction with the stationary phase, while the mass spectrum provides

information about the molecular weight and fragmentation pattern, which can help elucidate the

branching structure.

Protocol for GC-MS Analysis of Tetramethylheptane Isomers:

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B

GC with 5977A MSD).

Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane column (e.g.,

HP-5MS, 30 m x 0.25 mm x 0.25 µm), is suitable for separating alkanes based on their

boiling points.

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Inlet: Split/splitless injector at 250°C with a split ratio of 50:1.

Oven Temperature Program:

Initial temperature: 40°C, hold for 2 minutes.

Ramp: Increase to 200°C at a rate of 5°C/min.
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Hold: Hold at 200°C for 5 minutes.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-300.

Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Data Analysis: Isomers are identified by comparing their retention times and mass spectra

with those of known standards or reference libraries such as the NIST Mass Spectral Library.

The Kovats retention index can also be calculated and compared to literature values for

further confirmation. For instance, 2,2,6,6-tetramethylheptane has a standard non-polar

Kovats retention index of 966.6.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen

framework of the isomers.

Protocol for NMR Analysis of Tetramethylheptane Isomers:

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6 mL of

deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal

standard.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-10 ppm.

Number of Scans: 16-32.
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Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled single-pulse experiment.

Spectral Width: 0-100 ppm.

Number of Scans: 1024 or more, depending on sample concentration.

Relaxation Delay: 2-5 seconds.

Data Analysis: The chemical shifts, signal multiplicities (splitting patterns), and integration

values in the ¹H spectrum, along with the number of signals and their chemical shifts in the

¹³C spectrum, are used to deduce the specific arrangement of methyl groups and the overall

structure of the isomer.

Applications in Drug Development
Highly branched alkanes, including tetramethylheptane isomers, are generally characterized by

their low chemical reactivity and high lipophilicity. These properties make them suitable for

various applications in the pharmaceutical industry, primarily as excipients. Excipients are

inactive substances formulated alongside the active pharmaceutical ingredient (API) of a

medication.

The inert nature of these alkanes ensures they do not react with the API, thereby preserving its

stability and efficacy. Their lipophilic character makes them effective as non-polar solvents or

as components in emulsion and microemulsion-based drug delivery systems for poorly water-

soluble drugs. Furthermore, their varying viscosities and boiling points allow for their use in

topical formulations and as temporary processing aids during manufacturing.

Isomer Identification Workflow
The unambiguous identification of a specific tetramethylheptane isomer from a mixture requires

a systematic analytical approach. The following workflow illustrates a logical sequence of

experiments.
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Workflow for Tetramethylheptane Isomer Identification
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Caption: A logical workflow for the separation and identification of tetramethylheptane isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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